5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole
Brand Name: Vulcanchem
CAS No.: 165670-57-5
VCID: VC21267663
InChI: InChI=1S/C16H16N4/c1-16(2,14-11-7-4-8-12-14)20-18-15(17-19-20)13-9-5-3-6-10-13/h3-12H,1-2H3
SMILES: CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3=CC=CC=C3
Molecular Formula: C16H16N4
Molecular Weight: 264.32 g/mol

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole

CAS No.: 165670-57-5

Cat. No.: VC21267663

Molecular Formula: C16H16N4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole - 165670-57-5

Specification

CAS No. 165670-57-5
Molecular Formula C16H16N4
Molecular Weight 264.32 g/mol
IUPAC Name 5-phenyl-2-(2-phenylpropan-2-yl)tetrazole
Standard InChI InChI=1S/C16H16N4/c1-16(2,14-11-7-4-8-12-14)20-18-15(17-19-20)13-9-5-3-6-10-13/h3-12H,1-2H3
Standard InChI Key IRWNVNYVNZBWDD-UHFFFAOYSA-N
SMILES CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3=CC=CC=C3
Canonical SMILES CC(C)(C1=CC=CC=C1)N2N=C(N=N2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Chemical Identity

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole is identified by several key chemical identifiers that facilitate its recognition in scientific literature and chemical databases. The compound is indexed with CAS Registry Number 165670-57-5, serving as its unique identifier in chemical repositories worldwide . Its molecular formula is C16H16N4, indicating the presence of 16 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms arranged in a specific structural configuration . The molecular weight of the compound is 264.33 g/mol, reflecting its medium-sized molecular structure among organic compounds . Additional identifiers include the MDL Number MFCD05996221, which serves as another registration code in chemical databases .

Structural Configuration

The structural arrangement of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole features a central tetrazole ring with specific substitution patterns. The tetrazole component contains a five-membered ring with four nitrogen atoms and one carbon atom, creating a nitrogen-rich heterocyclic structure. The phenyl group is attached at the 5-position of the tetrazole ring, while the 2-phenylpropan-2-yl (cumyl) group is connected at the 2-position . This specific substitution pattern contributes to the compound's unique chemical and physical properties, differentiating it from other tetrazole derivatives. The 2-phenylpropan-2-yl substituent contains a quaternary carbon bearing two methyl groups and one phenyl ring, creating a bulky, hydrophobic group that influences the compound's reactivity and solubility profile.

Nomenclature and Synonyms

The compound is known by several systematic and alternative names in chemical literature and databases. The primary IUPAC name is 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole, which precisely describes its structural components and their positions . Alternative names include 2-(1-Methyl-1-phenylethyl)-5-phenyl-2H-tetrazole and 2H-tetrazole, 2-(1-methyl-1-phenylethyl)-5-phenyl-, which are chemically equivalent designations following different naming conventions . The compound may also be referred to as 2-Cumyl-5-phenyltetrazole, where "cumyl" represents the 2-phenylpropan-2-yl group, providing a more concise designation in some contexts .

Physical and Chemical Properties

Chemical Stability and Reactivity

The tetrazole ring in 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole contributes significantly to its chemical stability and reactivity profile. Tetrazoles generally exhibit remarkable thermal and chemical stability due to their aromatic character and electronic distribution . The nitrogen-rich structure of the tetrazole ring can potentially participate in coordination with metal ions and form hydrogen bonds with appropriate donors. The presence of the phenyl group at the 5-position and the bulky 2-phenylpropan-2-yl group at the 2-position likely influences the electronic distribution within the tetrazole ring, affecting its reactivity toward various reagents and its behavior in chemical transformations.

Applications and Utilities

Organic Synthesis Applications

5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole serves as a valuable building block in organic synthesis, contributing to the development of more complex chemical structures . The tetrazole moiety provides a reactive site for various transformations, allowing for the incorporation of this structural unit into larger molecular frameworks. The presence of the phenyl and 2-phenylpropan-2-yl substituents offers additional sites for functionalization, expanding the compound's utility in divergent synthetic pathways. As a building block, this tetrazole derivative enables the construction of molecules with specific structural features and properties required for various applications.

Pharmaceutical Applications

In medicinal chemistry, 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole holds significant value due to the tetrazole ring's ability to mimic the carboxylate group in biological systems . This bioisosterism makes tetrazole derivatives particularly useful in drug design, where they can serve as metabolically stable replacements for carboxylic acid functional groups. The tetrazole moiety exhibits comparable acidity to carboxylic acids but offers improved metabolic stability and membrane permeability in certain molecular contexts. These properties contribute to the compound's potential utility in pharmaceutical research and development, particularly in the design of bioactive molecules targeting specific therapeutic applications.

Materials Science Applications

In materials science, 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole finds application in the creation of polymers and coatings with enhanced properties . The incorporation of this tetrazole derivative into polymer structures can contribute to improved thermal stability, a property particularly valuable in applications requiring resistance to high temperatures. Additionally, the compound may enhance chemical resistance in polymeric materials, protecting them from degradation caused by exposure to solvents, acids, bases, or other reactive substances. These characteristics make the compound potentially valuable in the development of specialty materials for demanding environmental conditions.

Comparative Analysis

Comparison with Related Tetrazole Derivatives

While specific comparative data is limited in the available search results, 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole can be contextually positioned among related tetrazole compounds. Another tetrazole derivative mentioned in the search results is 2-(5-phenyl-2H-tetrazol-2-yl)ethanol, which features a phenyl group at the 5-position and a 2-ethanol group at the 2-position . This structural difference—specifically the replacement of the 2-phenylpropan-2-yl group with a 2-ethanol group—likely confers different solubility properties, with the hydroxyethyl derivative exhibiting greater hydrophilicity than 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole. Similarly, 5-phenyl-2H-tetrazole represents another structural analog mentioned in the search results, differing by the absence of substitution at the 2-position .

Structure-Property Relationships

The specific molecular architecture of 5-Phenyl-2-(2-phenylpropan-2-yl)-2H-tetrazole influences its physical and chemical properties in ways that differentiate it from other tetrazole derivatives. The bulky 2-phenylpropan-2-yl substituent likely affects the compound's solubility profile, increasing its lipophilicity compared to tetrazoles with smaller or more polar substituents. This structural feature may also influence the compound's crystal packing, affecting its melting point and solid-state behavior. The phenyl group at the 5-position contributes to the electron distribution within the tetrazole ring, potentially modifying its acidity and reactivity compared to other tetrazole derivatives with different substituents at this position.

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